

biological activities of substituted benzoxazole derivatives

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Compound of Interest

Compound Name: *5-Methoxy-2-methylbenzoxazole*

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<An In-depth Technical Guide to the Biological Activities of Substituted Benzoxazole Derivatives

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzoxazole nucleus, an aromatic organic compound formed by the fusion of a benzene and an oxazole ring, is a quintessential example of such a scaffold.^{[1][2]} Its rigid, planar structure and the presence of heteroatoms (nitrogen and oxygen) provide ideal anchor points for diverse substitutions, leading to a vast chemical space of derivatives with significant therapeutic potential.^[1] These derivatives have garnered immense interest from researchers and drug development professionals for their broad and potent biological activities.^{[1][3][4][5]}

This technical guide offers an in-depth exploration of the major biological activities exhibited by substituted benzoxazole derivatives. Moving beyond a mere catalog of activities, this document delves into the underlying mechanisms of action, provides quantitative data on the efficacy of specific compounds, outlines detailed experimental protocols for their evaluation, and analyzes critical structure-activity relationships (SAR). The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate and innovate within this promising class of compounds.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzoxazole derivatives have emerged as a formidable class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines, including breast, colon, lung, and liver cancers.^{[6][7][8]} Their mechanisms of action are diverse, often involving the inhibition of key enzymes and pathways crucial for tumor growth, proliferation, and survival.^{[9][10]}

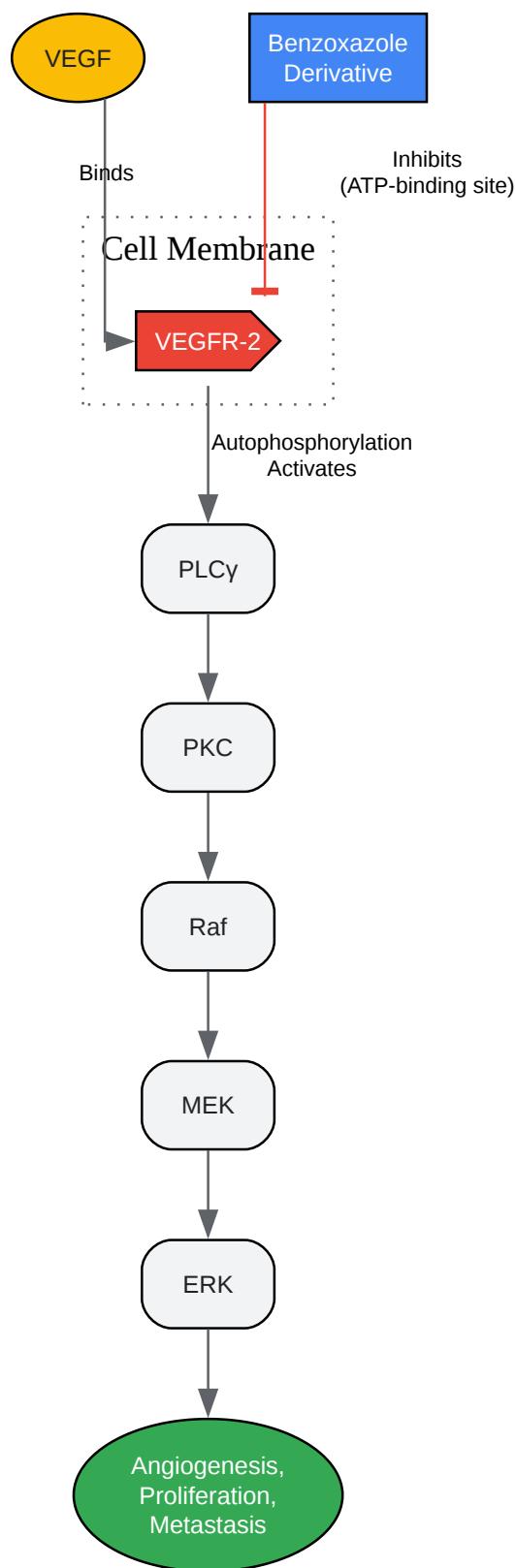
A. Mechanism of Action: Kinase Inhibition

A primary mechanism through which benzoxazoles exert their anticancer effects is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways controlling growth, differentiation, and apoptosis.^{[11][12]} Dysregulation of kinase activity is a common feature of many cancers.

VEGFR-2 and c-Met Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases essential for angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and metastasis.^[9] Certain piperidinyl-based benzoxazole derivatives have been designed as potent dual inhibitors of both VEGFR-2 and c-Met.^[9] By simultaneously blocking these pathways, these compounds can effectively starve the tumor and prevent its spread.^[9]

Aurora B Kinase Inhibition: Aurora B kinase is a key regulator of mitosis, and its overexpression is common in many cancers. Benzoxazole analogs have been developed as inhibitors of Aurora B kinase, leading to mitotic arrest and subsequent cancer cell death.^[13]

Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.



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Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

B. Quantitative Data: In Vitro Efficacy

The anticancer potency of benzoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through in vitro cytotoxicity assays.

Compound ID	Substitution Pattern	Target Cell Line	IC50 (µM)	Reference Compound	IC50 (µM)	Source
11b	p-fluorophenyl at piperidinyl N	MCF-7 (Breast)	4.30	Sorafenib	4.95	[9]
11b	p-fluorophenyl at piperidinyl N	A549 (Lung)	6.68	Sorafenib	6.32	[9]
11b	p-fluorophenyl at piperidinyl N	PC-3 (Prostate)	7.06	Sorafenib	6.57	[9]
3m	Piperazine derivative	HT-29 (Colon)	-	Doxorubicin	-	[6]
3n	Piperazine derivative	MCF-7 (Breast)	-	Doxorubicin	-	[6]
6	Tri-methoxy on phenyl ring	HCT-116 (Colorectal)	24.5	5-Fluorouracil	29.2	[5]

Note: Specific IC₅₀ values for compounds 3m and 3n were described as "very attractive" compared to doxorubicin but not explicitly quantified in the source material.

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[\[14\]](#)[\[15\]](#)

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate overnight to allow for cell adherence.[\[15\]](#)
- **Compound Treatment:** Prepare serial dilutions of the benzoxazole derivative in the culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic (typically \leq 0.5%).[\[15\]](#) Remove the old medium from the wells and add the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
- **Incubation:** Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[\[15\]](#)
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[\[15\]](#)
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[\[15\]](#)
- **Absorbance Measurement:** Measure the absorbance of each well at 570 nm using a microplate reader.[\[15\]](#)

- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.[\[16\]](#)

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Substituted benzoxazoles exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[\[3\]](#)[\[17\]](#)[\[18\]](#) This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

A. Mechanism of Action

The antimicrobial action of benzoxazoles is often attributed to the inhibition of essential microbial enzymes.

Methionyl-tRNA Synthetase Inhibition: Molecular docking studies have suggested that some benzoxazol-2-amine derivatives may target *Staphylococcus aureus* methionyl-tRNA synthetase, an enzyme crucial for protein synthesis.[\[19\]](#) Inhibition of this enzyme leads to the cessation of bacterial growth.

β-Tubulin Inhibition: In the context of anthelmintic activity, 5-nitro-1,3-benzoxazole derivatives are believed to function by suppressing the β-tubulin target protein in parasites, disrupting their cellular structure.[\[1\]](#)

B. Structure-Activity Relationship (SAR)

The antimicrobial potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the core structure.

SAR Observations

2-Amino Group:

Serves as a key pharmacophore for interaction with targets like methionyl-tRNA synthetase.

Positions 5 & 6:

- Halogen substitutions (e.g., 5,6-difluoro) significantly increase potency against Gram-positive bacteria.

Position 2:

- Phenyl or N-phenyl groups are common.
- Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring can enhance activity.

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Caption: Key structure-activity relationships for antimicrobial benzoxazoles.

- Substitution at Position 2: The introduction of various aromatic and heterocyclic moieties at the 2-position significantly influences the antimicrobial spectrum and potency.
- Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or halogen atoms, on the benzoxazole ring or the 2-position substituent often enhances antibacterial activity.^[5]
- Fluorine Substitution: A 5,6-difluorosubstituted benzothiazole (a related scaffold) was found to be a potent inhibitor of Gram-positive pathogens, suggesting that similar substitutions on the benzoxazole ring could be beneficial.^[19]

C. Quantitative Data: In Vitro Efficacy

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.^{[20][21]}

Compound ID	Target Organism	MIC ($\mu\text{g/mL}$)	Reference Drug	MIC ($\mu\text{g/mL}$)	Source
47	Pseudomonas aeruginosa (Gram-)	0.25	-	-	[3]
47	Enterococcus faecalis (Gram+)	0.5	-	-	[3]
10	Bacillus subtilis (Gram+)	1.14×10^{-3} μM	Ofloxacin	-	[5]
24	Escherichia coli (Gram-)	1.40×10^{-3} μM	Ofloxacin	-	[5]
13	Pseudomonas aeruginosa (Gram-)	2.57×10^{-3} μM	Ofloxacin	-	[5]

D. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[20][21][22]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.

Step-by-Step Methodology:

- Preparation of Inoculum: From a pure culture of the test bacterium, prepare a standardized inoculum with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5×10^8 colony-forming units (CFU)/mL.[23]

- **Serial Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of the benzoxazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
- **Inoculation:** Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5×10^5 CFU/mL.[23]
- **Controls:** Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
- **Incubation:** Incubate the plate at 35-37°C for 18-24 hours.
- **Reading Results:** The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[21][23]

Caption: Workflow for MIC determination using the broth microdilution method.

III. Anti-inflammatory and Antiviral Activities

Beyond their anticancer and antimicrobial properties, benzoxazole derivatives have also demonstrated significant potential as anti-inflammatory and antiviral agents.

A. Anti-inflammatory Activity

The anti-inflammatory effects of benzoxazoles are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[24][25] Specifically, selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it reduces the risk of gastrointestinal side effects associated with traditional NSAIDs. [25]

Several studies have synthesized and evaluated 2-substituted benzoxazole derivatives as selective COX-2 inhibitors, with some compounds showing potent anti-inflammatory activity in animal models.[25][26]

B. Antiviral Activity

The benzoxazole scaffold has been explored for its activity against a range of viruses, including the Human Immunodeficiency Virus (HIV).[27]

HIV Reverse Transcriptase Inhibition: Some oxazole-benzenesulfonamide derivatives have been shown to inhibit HIV-1 replication by a novel mechanism.[\[28\]](#) These compounds bind directly to the HIV-1 reverse transcriptase (RT) and disrupt its interaction with the cellular elongation factor eEF1A, a process essential for efficient reverse transcription.[\[28\]](#) This mode of action is effective against both wild-type and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant HIV-1 strains, highlighting the potential for developing a new class of anti-HIV drugs.[\[28\]](#)

Conclusion and Future Perspectives

The substituted benzoxazole framework stands as a remarkably versatile and pharmacologically significant scaffold in modern drug discovery. The extensive research highlighted in this guide demonstrates the profound and diverse biological activities of its derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications. The ability to systematically modify the core structure allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties, making it an enduringly attractive target for medicinal chemists.

Future research will likely focus on several key areas:

- **Development of Multi-Target Agents:** Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets, such as the dual VEGFR-2/c-Met inhibitors, offers a promising strategy for complex diseases like cancer.
- **Combating Drug Resistance:** The novel mechanisms of action exhibited by some benzoxazole derivatives, particularly in the antimicrobial and antiviral arenas, provide a critical avenue for overcoming established drug resistance.
- **Optimization of ADME Properties:** A continued focus on improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of lead compounds will be crucial for translating potent *in vitro* activity into *in vivo* efficacy and clinical success.

By integrating rational design, robust biological evaluation, and a deep understanding of structure-activity relationships, the scientific community is well-positioned to unlock the full therapeutic potential of substituted benzoxazole derivatives, paving the way for the next generation of innovative medicines.

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